(E)-5-Bromo-2-hydroxybenzaldehyde oxime
Description
Contextualizing Salicylaldoxime (B1680748) Derivatives within Contemporary Coordination Chemistry and Ligand Design
Salicylaldoxime and its derivatives are a cornerstone in the field of coordination chemistry, primarily due to their ability to act as effective chelating agents. wikipedia.org These molecules can bind to a central metal ion through two or more donor atoms simultaneously, forming stable, ring-like structures known as coordination complexes. Salicylaldoxime itself is a bidentate ligand, capable of forming brightly colored complexes with various transition metal ions, such as copper(II). wikipedia.org This property has historically been exploited in analytical chemistry for the spectrophotometric analysis and gravimetric determination of metals. wikipedia.org
Significance of Brominated Salicylaldoximes in Synthetic and Supramolecular Chemistry
The introduction of a bromine atom onto the salicylaldoxime scaffold, as seen in (E)-5-Bromo-2-hydroxybenzaldehyde oxime, has significant implications for both synthetic and supramolecular chemistry. Bromination alters the electronic nature of the aromatic ring through the inductive effect of the halogen, which can influence the acidity of the phenolic proton and the coordination strength of the ligand. mdpi.com
From a synthetic perspective, the bromine atom serves as a versatile functional handle. It provides a reactive site for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more elaborate molecular architectures. The parent aldehyde, 5-bromosalicylaldehyde (B98134), is a common precursor in the synthesis of Schiff bases, which themselves are an important class of ligands. researchgate.netnih.govchemsrc.com
In supramolecular chemistry, the bromine atom can participate in non-covalent interactions, particularly halogen bonding. This is a highly directional interaction between a halogen atom and a Lewis base, which can be used to control the assembly of molecules in the solid state, leading to the formation of predictable and well-ordered crystalline structures. Furthermore, the oxime and hydroxyl groups are capable of forming strong hydrogen bonds, which, in concert with other intermolecular forces, direct the self-assembly of molecules into larger supramolecular networks. researchgate.netnih.gov
Overview of Key Research Trajectories for this compound
Research involving this compound has primarily focused on its fundamental structural characteristics and its potential as a building block in more complex systems.
One key area of investigation has been the precise determination of its molecular and crystal structure. A 2021 study redetermined the crystal structure of the compound, providing detailed insights into its solid-state conformation. researchgate.net The analysis confirmed the (E) configuration of the C=N double bond and revealed how the molecules are linked in the crystal lattice. Specifically, pairs of molecules are connected by O—H⋯N hydrogen bonds, forming dimers. researchgate.netnih.gov This structural information is crucial for understanding its physical properties and predicting its behavior in supramolecular assemblies.
Another significant research trajectory involves its use as a precursor in the synthesis of more complex ligands and their metal complexes. The parent aldehyde, 5-bromosalicylaldehyde, is readily used to synthesize Schiff bases and aroylhydrazones. researchgate.netmdpi.com These resulting ligands have been shown to form stable and biologically active complexes with transition metals like gallium(III) and iron(III). dergipark.org.trmdpi.com The presence of the bromine atom in these ligands has been noted to significantly enhance their bioactivity. mdpi.com While research on the direct coordination complexes of this compound itself is less extensive, its foundational role as a synthetic intermediate is well-established. chemsrc.com
The study of its intermolecular interactions, particularly hydrogen bonding, is central to its role in supramolecular chemistry. The crystal structure shows a clear pattern of hydrogen-bonded dimers, which is a common motif in similar oxime-containing structures. researchgate.netnih.gov This capacity for self-assembly makes it an interesting candidate for designing new crystalline materials and co-crystals.
Crystallographic Data for this compound researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.48(2) |
| b (Å) | 3.956(6) |
| c (Å) | 13.765(19) |
| β (°) | 99.266(15) |
| Volume (ų) | 778.4(19) |
| Z | 4 |
| Temperature (K) | 296(2) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
4-bromo-2-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6BrNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4- |
InChI Key |
YSDJVLAQRCCLPB-WTKPLQERSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N\O)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NO)O |
Origin of Product |
United States |
Synthetic Methodologies and Functional Group Interconversions of E 5 Bromo 2 Hydroxybenzaldehyde Oxime
Established Synthetic Pathways for Oxime Formation
The primary and most direct method for the synthesis of (E)-5-Bromo-2-hydroxybenzaldehyde oxime involves the condensation reaction between 5-Bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde) and hydroxylamine (B1172632). nih.goviastate.edu The starting aldehyde is typically prepared via the electrophilic bromination of a suitable phenolic precursor. chemicalbook.com The core of the oxime formation is the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the oxime.
The reaction is generally carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine. iastate.edu Common bases include sodium hydroxide, pyridine (B92270), or sodium carbonate. The choice of solvent and base can influence reaction time and yield.
The stereochemical outcome of the oximation of salicylaldehydes predominantly yields the (E)-isomer. This high stereoselectivity is attributed to the thermodynamic stability conferred by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the oxime moiety. researchgate.net This interaction creates a pseudo-six-membered ring, which stabilizes the (E)-configuration over the (Z)-isomer.
Optimization of reaction conditions focuses primarily on maximizing the chemical yield. Key parameters that can be adjusted include the molar ratio of reactants, temperature, reaction time, and the choice of catalyst and solvent system. For related salicylaldoximes, optimizing the mole ratio of the aldehyde, hydroxylamine, and other reagents has been shown to significantly improve yields, with some one-pot methods achieving yields as high as 96%. frontiersin.org The reaction is often performed at elevated temperatures, such as refluxing in ethanol (B145695), to ensure complete conversion. nih.gov
Table 1: Comparison of Reaction Conditions for Salicylaldoxime (B1680748) Synthesis
| Approach | Catalyst/Base | Solvent | Typical Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|
| Non-Catalytic | Pyridine | Ethanol | Reflux, 3 hours | High | nih.gov |
| Non-Catalytic | Sodium Hydroxide | Water/Ethanol | 80 °C, 1 hour | Good | iastate.edu |
| Catalytic | Zinc Chloride | Neat | 100 °C, 30 min | 90% | nih.gov |
| Catalytic | Oxalic Acid | Acetonitrile | Reflux, 55-90 min | 90-95% | orientjchem.org |
Both catalytic and non-catalytic methods are effectively employed for the synthesis of this compound and its analogs.
Non-Catalytic Approaches: These methods rely on the intrinsic reactivity of the aldehyde and hydroxylamine, often facilitated by a stoichiometric amount of a base to neutralize the HCl salt of hydroxylamine. A common procedure involves refluxing 5-bromosalicylaldehyde (B98134) with hydroxylamine hydrochloride and a base like pyridine in ethanol. nih.gov While straightforward, these reactions may require longer reaction times or higher temperatures compared to catalytic methods.
Catalytic Approaches: The introduction of a catalyst can accelerate the rate of oximation, allowing for milder reaction conditions and often leading to higher yields in shorter times.
Acid Catalysis: Weak organic acids, such as oxalic acid, have been shown to effectively catalyze the oximation of various aldehydes and ketones with excellent yields (90-95%). orientjchem.org The acid likely protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydroxylamine.
Metal-Based Catalysis: Lewis acidic metal salts, such as zinc chloride, have been utilized to promote the reaction, affording high yields under solvent-free conditions. nih.gov Additionally, patents describe processes where the reaction is carried out in the presence of metal compounds from Groups II, III, IVA, or VIA of the periodic table, such as magnesium or titanium compounds. google.com These methods may proceed through the formation of a metal complex with the 2-hydroxyarylaldehyde, which then reacts with hydroxylamine.
Strategies for Functionalization and Derivatization
The this compound molecule possesses three primary sites for further chemical modification: the phenolic hydroxyl group, the oxime hydroxyl group, and the aromatic ring.
The nucleophilic character of the two hydroxyl groups allows for their conversion into ether and ester functionalities, respectively.
O-Alkylation: Both the phenolic and oxime hydroxyl groups can undergo O-alkylation. Selective alkylation can often be achieved by carefully controlling the reaction conditions and the choice of base. For instance, O-propargylation of a salicylaldoxime has been successfully performed, demonstrating the feasibility of introducing alkyne functionalities. nih.gov General methods for O-alkylation of oximes often involve deprotonation with a suitable base followed by reaction with an alkyl halide. organic-chemistry.org Similarly, the phenolic hydroxyl can be alkylated, for example, through a Williamson ether synthesis using an alkyl halide and a base like sodium carbonate. iastate.edu
O-Acylation: The hydroxyl groups can also be acylated using reagents like acyl chlorides or anhydrides in the presence of a base. This converts the hydroxyl groups into esters, which can serve as protecting groups or modify the electronic properties and biological activity of the molecule.
Table 2: Examples of Functionalization Reactions on Salicylaldoxime Scaffolds
| Reaction Type | Reagent | Functional Group Targeted | Product Type | Reference |
|---|---|---|---|---|
| O-Alkylation | Propargyl Bromide | Oxime Hydroxyl | Oxime Ether | nih.gov |
| O-Alkylation | Allyl Bromide | Phenolic Hydroxyl | Aryl Ether | iastate.edu |
| O-Acylation | Acyl Halide / Anhydride | Phenolic or Oxime Hydroxyl | Ester | General Reaction |
Further substitution on the aromatic ring is governed by the directing effects of the existing substituents: the hydroxyl (-OH), bromo (-Br), and aldoxime (-CH=NOH) groups. The hydroxyl group is a powerful activating, ortho, para-director. The bromo group is a deactivating, ortho, para-director. The aldoxime group is generally a deactivating, meta-director.
The strongly activating nature of the hydroxyl group is expected to dominate the regioselectivity of subsequent electrophilic aromatic substitution reactions. khanacademy.orgmasterorganicchemistry.com The positions ortho to the hydroxyl are C3 and C5, while the para position is C1 (occupied by the aldoxime). With the C5 position already substituted with bromine, the most likely position for further electrophilic attack is the C3 position.
Nitration: The nitration of salicylaldehyde (B1680747) derivatives provides a useful precedent. The reaction of salicylaldehyde with a nitrating mixture can yield 3- and 5-nitro derivatives, and further nitration can lead to dinitro products such as 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.com This suggests that nitration of this compound would likely introduce a nitro group at the C3 position.
Further Halogenation: Electrophilic halogenation, for example with N-bromosuccinimide (NBS), would also be directed by the hydroxyl group. nih.govlibretexts.orgmasterorganicchemistry.com Given the existing substitution pattern, the C3 position is the most probable site for the introduction of an additional halogen atom.
Semi-Synthetic Approaches Utilizing Bio-Renewable Precursors (e.g., cardanol (B1251761) derivatives as salicylaldoxime precursors)
The development of synthetic routes from renewable feedstocks is a key goal of green chemistry. Cardanol, a phenolic lipid extracted from cashew nutshell liquid (CNSL), represents a promising bio-renewable starting material. nih.govijasrm.comnih.gov Cardanol is a mixture of phenols with a C15 alkyl chain at the meta-position relative to the hydroxyl group. nih.govresearchgate.net
Research has demonstrated a method for the semi-synthesis of alkyl salicylaldoximes directly from cardanol. researchgate.net This approach leverages the inherent phenolic structure of cardanol. The synthesis of a salicylaldoxime from cardanol would conceptually involve:
Formylation: Introduction of an aldehyde group onto the aromatic ring at a position ortho to the existing hydroxyl group.
Oximation: Conversion of the newly introduced aldehyde into an oxime using hydroxylamine, as described in section 2.1.
While this process yields a C15-alkyl-substituted salicylaldoxime rather than the 5-bromo derivative, it establishes a proof-of-concept for using cardanol as a sustainable precursor for the salicylaldoxime scaffold. researchgate.netrsc.org Subsequent modification of the cardanol-derived salicylaldoxime, such as through bromination of the aromatic ring, could potentially provide a greener route to a wider range of functionalized salicylaldoximes.
Crystallographic and Advanced Structural Characterization of E 5 Bromo 2 Hydroxybenzaldehyde Oxime
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of a molecule's crystal structure. This method has been applied to elucidate the detailed structural characteristics of (E)-5-Bromo-2-hydroxybenzaldehyde oxime and related compounds.
Elucidation of Molecular Conformation and Geometry (E-configuration about the C=N double bond)
The geometry of the oxime functional group is a critical feature of the molecule's structure. X-ray diffraction studies confirm that the compound exists in the E-configuration with respect to the C=N double bond. This stereochemistry is the thermodynamically more stable form for many oximes and is consistently observed in the crystal structures of related salicylaldoxime (B1680748) derivatives. nih.govnih.gov The E isomer places the hydroxyl group of the oxime anti-periplanar to the aromatic ring, which influences the pattern of intermolecular interactions.
Characterization of Intermolecular Hydrogen Bonding Patterns and Supramolecular Assembly (e.g., dimer formation via O–H⋯N bonds)
Beyond the intramolecular forces, the crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds, which direct the assembly of molecules into a higher-order supramolecular architecture. researchgate.net A common and significant pattern observed in many salicylaldoximes is the formation of centrosymmetric dimers. nih.govresearchgate.net In this arrangement, the hydroxyl group of the oxime on one molecule forms an intermolecular hydrogen bond with the phenolic oxygen atom of a neighboring, inversion-related molecule (O–H⋯O). This interaction is reciprocal, with the second molecule donating a hydrogen bond back to the first, creating a robust R²₂(14) graph-set motif. nih.goviucr.org This dimerization is a key feature of the supramolecular assembly in the solid state.
Determination of Bond Lengths and Angles in the Molecular Structure
Detailed X-ray analysis allows for the precise measurement of bond lengths and angles within the molecule. While the specific crystallographic data for this compound is not publicly available, the bond parameters for its immediate precursor, 5-Bromo-2-hydroxybenzaldehyde, provide a close approximation for the substituted aromatic ring. nih.gov These values are consistent with a hybrid structure, showing partial double-bond character in the C-C bonds of the ring and expected lengths for the C-Br, C-O, and C-H bonds.
| Bond | Experimental Length (Å) | Calculated Length (Å) |
|---|---|---|
| C-C (ring) | 1.3 - 1.4 | 1.3 - 1.4 |
| C-H | ~0.93 | 1.0 - 1.1 |
| Angle | Experimental Value (°) | Calculated Value (°) |
|---|---|---|
| C-C-C (ring) | 118.5 - 121.1 | 119.2 - 121.4 |
| C-C-H | 119.3 - 120.1 | 117.9 - 121.7 |
Note: The data presented is for the precursor molecule 5-Bromo-2-hydroxybenzaldehyde and is intended to be representative of the substituted phenyl ring portion of the target oxime. nih.gov
Assessment of Planarity in Molecular Conformation
The molecular structure of this compound is expected to be nearly planar. iucr.org The benzene (B151609) ring itself is inherently planar, and the stabilizing effect of the intramolecular O—H⋯N hydrogen bond helps to hold the oxime substituent in the same plane as the ring. In related salicylaldoxime structures, the hydroxyl groups are essentially coplanar with the phenyl ring, and the interplanar angle between the C=N—O moiety of the oxime unit and the attached phenyl ring is typically very small. nih.govresearchgate.net For example, in 2-hydroxy-4-methylbenzaldehyde (B1293496) oxime, this angle is a mere 0.08°. nih.gov Any minor deviations from perfect planarity would be due to steric strain or crystal packing forces.
Solid-State Spectroscopic Investigations for Structural Validation
While X-ray diffraction provides a static picture of the crystal structure, spectroscopic techniques offer complementary information and are crucial for validating the structure and understanding its vibrational properties. For this compound and its derivatives, Fourier-Transform Infrared (FT-IR), Raman, and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable.
FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. The FT-IR spectrum of the precursor, 5-Bromosalicylaldehyde (B98134), shows characteristic bands for the O-H, C-H, and C=O stretching vibrations. nih.govnih.gov For the target oxime, key expected vibrational modes would include:
A broad O-H stretching band for the phenolic and oxime hydroxyl groups, with the intramolecular hydrogen bond causing a significant shift to lower wavenumbers.
A sharp C=N stretching vibration, confirming the presence of the oxime group. mdpi.com
Aromatic C-H and C=C stretching bands characteristic of the substituted benzene ring.
Solid-State NMR Spectroscopy: Solid-state NMR (ssNMR) provides detailed information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N) in the crystalline state. ¹³C ssNMR can be used to confirm the number of unique carbon atoms in the asymmetric unit, consistent with the crystal structure. ¹⁵N ssNMR is particularly powerful for studying the oxime group, as the chemical shift of the nitrogen atom is highly sensitive to its protonation state and involvement in hydrogen bonding. rsc.org This technique can therefore be used to directly probe the O—H⋯N intramolecular hydrogen bond and the intermolecular hydrogen bonding network, validating the structural model derived from X-ray diffraction. rsc.orgacs.org
Coordination Chemistry of E 5 Bromo 2 Hydroxybenzaldehyde Oxime and Its Metal Complexes
Ligand Properties and Chelating Behavior
(E)-5-Bromo-2-hydroxybenzaldehyde oxime is a crystalline solid that functions as a versatile chelating agent for a variety of metal ions. Its coordination properties are dictated by the presence of two key functional groups: a phenolic hydroxyl group and an oxime group, positioned ortho to each other on a benzene (B151609) ring.
This compound typically functions as a bidentate, monoanionic ligand. Upon deprotonation of the acidic phenolic hydroxyl group, the resulting phenolate (B1203915) oxygen and the nitrogen atom of the oxime group act as the two donor sites, forming a stable six-membered chelate ring with a central metal ion. This coordination mode is well-established for the parent compound, salicylaldoxime (B1680748), and its derivatives when complexing with transition metals. rsc.orgresearchgate.net
Spectroscopic evidence, particularly from infrared (IR) studies of related metal complexes, confirms this chelating behavior. The coordination is indicated by:
The disappearance of the stretching vibration band (ν(O-H)) of the phenolic group, signifying its deprotonation.
A noticeable shift in the stretching frequency of the azomethine or oxime group (ν(C=N)) to lower or higher wavenumbers, which points to the coordination of the nitrogen atom to the metal center. growingscience.com
The appearance of new bands at lower frequencies, which are attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
Computational studies using Density Functional Theory (DFT) on similar salicylaldoxime-metal systems further corroborate this bidentate coordination through the phenolate oxygen and oxime nitrogen, showing it to be the most energetically favorable binding mode for many transition metals. researchgate.net
The introduction of a bromine atom at the 5-position of the salicylaldehyde (B1680747) ring significantly influences the electronic properties of the ligand. Bromine is an electronegative and electron-withdrawing group. Through the inductive effect, it pulls electron density away from the aromatic ring. khanacademy.org
This electron-withdrawing nature has a pronounced effect on the acidity of the phenolic proton. By delocalizing electron density, the bromine atom stabilizes the resulting phenolate anion formed after deprotonation. This stabilization facilitates the release of the proton, making this compound a stronger acid than its unsubstituted counterpart, salicylaldoxime. For comparison, the pKa value for the deprotonation of the phenolic hydroxyl group in salicylaldoxime is approximately 8.55. researchgate.netresearchgate.net Due to the inductive effect of the bromine substituent, the corresponding pKa for the 5-bromo derivative is expected to be lower. This enhanced acidity can influence the pH range at which complexation occurs and can affect the thermodynamic stability of the resulting metal complexes.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound and its related Schiff base derivatives is generally straightforward. The typical method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a 2:1 ligand-to-metal molar ratio, often in a solvent such as ethanol (B145695) or methanol. unilag.edu.ngnih.gov The reaction mixture is typically heated under reflux, and the resulting complex often precipitates upon cooling.
Copper(II) ions have a strong affinity for salicylaldoxime-type ligands, readily forming stable complexes. The reaction of this compound (represented as L-H) with a Cu(II) salt yields a complex with the general formula [Cu(L)₂].
These complexes are typically colored solids, stable in air, and soluble in organic solvents like DMF and DMSO. unilag.edu.ng Spectroscopic and magnetic susceptibility data for analogous complexes suggest that the Cu(II) center adopts a square planar geometry. unilag.edu.ngresearchgate.net In this arrangement, two deprotonated ligands coordinate to the copper ion in a trans configuration. The structure is further stabilized by intramolecular hydrogen bonds between the oxime's hydroxyl group and the coordinated phenolate oxygen of the adjacent ligand.
| Parameter | Description | Typical Finding |
|---|---|---|
| Formula | General formula of the complex | [Cu(C₇H₅BrNO₂)₂] |
| Stoichiometry | Metal to Ligand Ratio | 1:2 |
| Coordination Geometry | Arrangement of ligands around the Cu(II) ion | Square Planar |
| Magnetic Moment (μeff) | Effective magnetic moment in Bohr Magnetons (B.M.) | ~1.73 - 2.2 B.M., consistent with one unpaired electron |
| Electronic Spectra | d-d transitions observed in UV-Vis spectra | Broad bands in the visible region assigned to ²E₉ → ²T₂₉ transitions |
This compound and its parent aldehyde are capable of forming stable complexes with a wide array of other transition metal ions. Studies on Schiff bases derived from 5-bromosalicylaldehyde (B98134) have reported the synthesis and characterization of complexes with metals such as Ni(II), Co(II), Zn(II), Mn(II), Fe(III), Pd(II), and Ga(III). unilag.edu.ngresearchgate.netmdpi.comorientjchem.org
The characterization of these complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis confirms the metal-to-ligand stoichiometry, which is most commonly 1:2. growingscience.com Molar conductance measurements in solution typically indicate a non-electrolytic nature, confirming that the ligands neutralize the metal ion's charge. unilag.edu.ng The geometry of the complexes is inferred from electronic spectra and magnetic moment measurements. For instance, Ni(II) complexes are often found to be square planar and diamagnetic, while Co(II) complexes are typically octahedral and paramagnetic. unilag.edu.ngresearchgate.net
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Proposed Geometry | Characterization Methods |
|---|---|---|---|
| Nickel(II) | 1:2 | Square Planar | IR, UV-Vis, Magnetic Susceptibility |
| Cobalt(II) | 1:2 | Octahedral | IR, UV-Vis, Magnetic Susceptibility |
| Zinc(II) | 1:2 | Tetrahedral or Octahedral | IR, NMR, Elemental Analysis |
| Palladium(II) | 1:2 | Square Planar | IR, UV-Vis, NMR |
| Iron(III) | 1:2 or 1:3 | Octahedral | IR, UV-Vis, Magnetic Susceptibility |
| Gallium(III) | 1:2 | Octahedral | IR, NMR, Elemental Analysis, DFT |
Mechanistic Investigations of Metal-Ligand Interactions in Solution and Solid State
While detailed kinetic studies on the formation and dissociation of this compound complexes are not extensively reported, significant mechanistic insight can be derived from spectroscopic and computational investigations. The interaction between the ligand and a metal ion is a classic example of chelation, driven by a favorable enthalpic contribution from the formation of strong M-O and M-N bonds and a significant entropic contribution from the release of solvent molecules from the metal's coordination sphere.
Spectroscopic Evidence: Infrared spectroscopy provides direct evidence of the bonds involved in coordination. As previously noted, the shift in the ν(C=N) band and the appearance of ν(M-N) and ν(M-O) bands in the far-IR region of a complex's spectrum, compared to the free ligand, confirms the formation of the metal-ligand bonds. researchgate.net These shifts provide qualitative information about the strength and nature of the coordination.
Computational Investigations: Density Functional Theory (DFT) has emerged as a powerful tool for investigating metal-ligand interactions at a molecular level. researchgate.netnih.gov For related systems, DFT calculations have been employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the metal complexes, confirming coordination numbers and geometries (e.g., square planar vs. octahedral). mdpi.com
Analyze Electronic Structure: Calculate the energies and compositions of frontier molecular orbitals (HOMO and LUMO). This analysis helps to understand the nature of the metal-ligand bonding (sigma-donation from the ligand and potential pi-backbonding) and the electronic transitions observed in UV-Vis spectra.
Calculate Vibrational Frequencies: Theoretical IR spectra can be calculated and compared with experimental data to aid in the assignment of vibrational modes, including the crucial M-N and M-O stretching frequencies. researchgate.net
Evaluate Bonding: Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer between the ligand and the metal, providing a more detailed picture of the donor-acceptor interactions that constitute the coordinate bond. nih.gov
Together, these experimental and computational methods provide a robust framework for understanding the fundamental interactions that govern the coordination chemistry of this compound, revealing how its structure and electronic properties make it an effective ligand for a diverse range of transition metals.
Studies on Outer Coordination Sphere Interactions and Their Influence on Metal Binding Efficacy
The outer coordination sphere, which encompasses the space beyond the primary ligands directly bonded to the metal center, has a profound impact on the properties of metal complexes. In the case of copper(II) complexes with salicylaldoxime ligands like this compound, these outer-sphere interactions can dramatically alter their effectiveness as metal extractants. acs.org
A strong correlation has been observed between the calculated enthalpies of formation of these copper complexes in the gas phase and their observed strength as copper solvent extractants. acs.org This relationship highlights the importance of the preorganized structure of the ligand dimers and the stability of the resulting pseudo-macrocyclic copper complex. acs.orgresearchgate.net The low solvation energies of these species in water-immiscible phases further contribute to their extraction efficiency. acs.org
| Factor | Description | Impact on Metal Binding Efficacy |
|---|---|---|
| Substituent Position | Location of functional groups on the salicylaldoxime ring, particularly at the 3-position (ortho to the phenolic oxygen). acs.org | Significantly alters inter-ligand interactions and complex stability. researchgate.net |
| Inter-ligand Hydrogen Bonding | Formation of hydrogen bonds between the two oxime ligands within the [Cu(L)₂] complex, creating a pseudo-macrocyclic structure. researchgate.net | Enhances the stability of the neutral complex, leading to improved solvent extraction efficiency. acs.org |
| Hydrogen Bond Buttressing | Strengthening of the inter-ligand hydrogen bond by ortho substituents that act as hydrogen-bond acceptors. acs.orgresearchgate.net | Increases the intrinsic stability of the copper(II) complex. researchgate.net |
| Solvation Energy | The energy associated with dissolving the ligand and its metal complex in the solvent. | Low solvation energies of the complex in the organic phase contribute to a more favorable extraction process. acs.org |
Analysis of Noncovalent Interactions within Coordination Environments
Noncovalent interactions, particularly hydrogen bonding, are fundamental to the structure and stability of metal complexes of this compound. X-ray structure determinations and Density Functional Theory (DFT) calculations have provided detailed insights into these interactions. acs.org
Within the neutral bis-ligand copper(II) complexes, a significant noncovalent interaction is the intermolecular hydrogen bond between the oximic proton of one ligand and the phenolate oxygen of the second ligand. nih.govresearchgate.net This interaction creates a pseudo-macrocyclic motif that enhances the complex's stability. researchgate.net The strength and geometry of this hydrogen bond are sensitive to substituents on the salicyl ring. nih.govresearchgate.net
| Interaction Type | Participating Groups | Structural Consequence | Reference |
|---|---|---|---|
| Intramolecular Hydrogen Bond | 2-hydroxy group (O-H) and azomethine nitrogen (N) | Forms a stable six-membered ring within each ligand. | nih.gov |
| Intermolecular Hydrogen Bond | Oximic proton (N-O-H) of one ligand and phenolate oxygen (C-O⁻) of the second ligand. | Links the two ligands to form a stable, pseudo-macrocyclic [Cu(L)₂] complex. | nih.govresearchgate.net |
| Hydrogen Bond Buttressing | Ortho-substituent (e.g., -OMe, -NO₂) interacts with the oximic proton. | Strengthens the primary inter-ligand hydrogen bond, increasing overall complex stability. | acs.orgresearchgate.net |
Application of Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Metal Center Characterization
Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy are powerful techniques for probing the electronic structure and coordination environment of paramagnetic metal centers, such as Cu(II). nih.govcardiff.ac.uk These methods have been applied to study copper complexes of phenolic oximes to gain a deeper understanding of the outer sphere interactions that are difficult to investigate by other means. nih.gov
A combined EPR, ENDOR, DFT, and X-ray crystallography study on copper(II) salicylaldoxime complexes revealed detailed information about the inter-ligand hydrogen bonding. nih.gov Analysis of ¹H ENDOR data allowed for the precise determination of the distance between the copper center and the oximic proton (Cu···H). This distance was found to vary significantly depending on the nature of the substituent at the 3-position. For instance, the Cu···H distance changed from 2.92 Å in an unsubstituted complex to 3.65 Å in a complex with a bulky, buttressing aminomethyl substituent. nih.gov
DFT calculations correlated this variation in distance with changes in the length and strength of the hydrogen bond between the oximic hydrogen and the phenolate oxygen. nih.gov Furthermore, ENDOR data provided information on the Cu···N bonding parameters and the distances to other protons, like the azomethine proton. nih.gov These spectroscopic results, supported by DFT and crystallographic data, confirmed that outer sphere interactions induced by substituents can cause distortions in the inner coordination sphere and significantly influence the complex's structure and stability. nih.gov
| Technique | Parameter Measured | Finding | Reference |
|---|---|---|---|
| ¹H ENDOR | Cu···H (oxime proton) distance | Distance varies from 2.92 Å to 3.65 Å depending on the ortho-substituent, reflecting changes in H-bond strength. | nih.gov |
| ¹⁴N ENDOR | Cu···N bonding parameters ((N)A and (N)Q) | Revealed changes in the inner coordination sphere geometry as a result of outer sphere interactions. | nih.gov |
| DFT Calculations | H-bond length and strength | Correlated the experimentally observed Cu···H distance with the strength of the oximic proton-phenolate oxygen H-bond. | nih.gov |
| X-ray Crystallography | Solid-state molecular structure | Confirmed the structural distortions and variations in H-bond strength caused by different substituents. | nih.gov |
Computational and Theoretical Investigations of E 5 Bromo 2 Hydroxybenzaldehyde Oxime
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is instrumental in predicting the molecular and electronic properties of compounds like (E)-5-Bromo-2-hydroxybenzaldehyde oxime.
The initial step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule.
The "(E)" configuration of the oxime group is a crucial aspect of its geometry, indicating that the hydroxyl group and the benzene (B151609) ring are on opposite sides of the C=N double bond. The planarity of the molecule is influenced by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the oxime. researchgate.net
Computational studies, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict these geometric parameters. nih.govresearchgate.net The accuracy of these predictions can be benchmarked against experimental data obtained from X-ray crystallography. A redetermination of the crystal structure of this compound has provided precise experimental values for these parameters. researchgate.net For instance, the C=N double bond length was experimentally determined to be 1.270(3) Å, the C(7)–N(1)–O(2) bond angle is 111.8(2)°, and the torsion angle of C(1)–C(7)–N(1)–O(2) is 179.8(2)°, confirming the E-configuration. researchgate.net
Conformational analysis involves exploring the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. For this molecule, a key conformational aspect is the orientation of the oxime's hydroxyl group. Potential energy scan (PES) studies can be performed by systematically rotating the C-N-O-H dihedral angle to identify the most stable orientation, which is typically an anti-periplanar conformation. researchgate.net
Table 1: Selected Experimental and Theoretical Geometric Parameters of this compound
| Parameter | Experimental Value (Å or °) researchgate.net |
| C=N Bond Length | 1.270(3) |
| C-N-O Bond Angle | 111.8(2) |
| C-C-C-N Torsion Angle | 179.8(2) |
DFT calculations are also a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, these calculations can provide insights into its vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. researchgate.net
Calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net For example, the characteristic stretching frequencies for the O-H, C=N, and N-O bonds can be predicted.
The electronic properties and reactivity of the molecule can be understood by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.
Reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. nih.govnih.gov These descriptors provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map is another useful tool for predicting reactivity. nih.govresearchgate.net It visualizes the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (prone to electrophilic attack) and blue regions indicating areas of low electron density (prone to nucleophilic attack). For this compound, the oxygen atoms of the hydroxyl and oxime groups would be expected to be the most electron-rich regions.
Table 2: Calculated Reactivity Descriptors for a Related Aldehyde
| Descriptor | Value (eV) |
| HOMO Energy | -6.51 |
| LUMO Energy | -2.70 |
| Energy Gap (ΔE) | 3.81 |
| Ionization Potential | 6.51 |
| Electron Affinity | 2.70 |
| Electronegativity (χ) | 4.61 |
| Chemical Hardness (η) | 1.91 |
Note: Data is for a similar aldehyde, (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, and serves as an illustrative example of the types of parameters calculated. researchgate.net
Computational Modeling of Coordination Complexes
This compound can act as a ligand, forming coordination complexes with various metal ions. Computational modeling is a powerful tool for investigating the structure, stability, and spectroscopic properties of these metal complexes.
Energetic analysis of these complexes provides insights into their stability. The binding energy between the metal ion and the ligand can be calculated, indicating the strength of the metal-ligand bond. Thermodynamic parameters such as the enthalpy and Gibbs free energy of formation can also be computed to assess the spontaneity of the complexation reaction.
Natural Bond Orbital (NBO) analysis can be employed to understand the nature of the metal-ligand bonding. researchgate.net This analysis provides information about charge transfer between the ligand and the metal, as well as the hybridization of the orbitals involved in bonding.
For metal complexes containing a paramagnetic metal center, such as Cu(II), Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy are powerful experimental techniques for probing the electronic structure. Computational simulations are essential for the detailed interpretation of these complex spectra. researchgate.netcardiff.ac.uk
The simulation of EPR spectra involves calculating the g-tensor and the hyperfine coupling constants (A-tensor) for the interaction of the unpaired electron with the metal nucleus and other magnetic nuclei (e.g., 14N, 1H) in the ligand. cardiff.ac.ukeprsimulator.org These parameters are highly sensitive to the coordination environment of the metal ion. By comparing the simulated and experimental spectra, the geometry of the complex and the nature of the metal-ligand bonding can be elucidated. researchgate.net
ENDOR spectroscopy provides even more detailed information about the hyperfine interactions with the ligand nuclei. cardiff.ac.uk Simulating ENDOR spectra can help to precisely determine the spin density distribution within the ligand, revealing the extent of delocalization of the unpaired electron from the metal onto the ligand. cardiff.ac.uk
Exploration of Reaction Mechanisms via Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, these methods can be used to study its formation and subsequent derivatization pathways.
The formation of the oxime involves the reaction of 5-Bromo-2-hydroxybenzaldehyde with hydroxylamine (B1172632). A computational study of this reaction would involve locating the transition state structures for the key steps, such as the initial nucleophilic attack of the hydroxylamine on the carbonyl carbon and the subsequent dehydration step. The calculation of the activation energies for these steps would reveal the rate-determining step of the reaction.
Similarly, the mechanisms of derivatization reactions, such as the formation of Schiff bases or the synthesis of metal complexes, can be investigated. researchgate.net For example, in the formation of a Schiff base with an aniline, computational methods can model the reaction pathway and provide insights into the energetics of the process. By understanding the reaction mechanism at a molecular level, reaction conditions can be optimized to improve yields and selectivity.
Advanced Research Applications of E 5 Bromo 2 Hydroxybenzaldehyde Oxime in Chemical Processes
Role in Solvent Extraction Systems for Metal Recovery
Solvent extraction is a critical technology in hydrometallurgy for the separation and purification of metals. The effectiveness of this process heavily relies on the properties of the organic extractant. (E)-5-Bromo-2-hydroxybenzaldehyde oxime belongs to the family of phenolic oximes, which are well-established extractants, especially for copper. The strategic placement of substituent groups on the salicylaldoxime (B1680748) backbone is a key area of research for optimizing extraction performance.
The design of effective ligands for the selective extraction of metal ions like copper(II) is guided by several principles, many of which are exemplified by the structure of this compound and its analogues. The primary mechanism involves the formation of a chelate complex where two ligand molecules coordinate to one Cu(II) ion.
A crucial factor in the extraction strength of salicylaldoxime-based ligands is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxime nitrogen. Research on related 3-substituted salicylaldoximes has shown that the stability of this hydrogen bonding motif significantly influences the ligand's extraction capability. core.ac.ukresearchgate.net Substituents located ortho to the phenolic oxygen can "buttress" or reinforce this hydrogen bond. core.ac.ukresearchgate.net This buttressing effect pre-organizes the ligand for metal chelation, thereby enhancing the stability of the resulting metal complex and increasing extraction efficiency. researchgate.net
Furthermore, the acidity of the ligand plays a significant role. Electron-withdrawing substituents, such as the bromo group on the benzene (B151609) ring, can lower the pKa of the phenolic proton. core.ac.uk This increased acidity facilitates the deprotonation of the ligand and subsequent complexation with the metal ion at a lower pH, which is often desirable in industrial leaching solutions. The extraction of Cu(II) by these types of extractants is an acid-base driven reaction, where protons are exchanged for metal ions.
The nature and position of substituents on the salicylaldoxime ring have a profound impact on the metal distribution coefficients, which quantify the efficiency of metal transfer from the aqueous phase to the organic phase. Studies on a series of 3-substituted-5-tert-butyl-salicylaldoximes have demonstrated that these effects can alter the extractant strength by as much as two orders of magnitude. core.ac.ukresearchgate.net
The pH at which 50% of the metal is extracted (pH₀.₅) is a common metric used to compare the strength of different extractants; a lower pH₀.₅ value indicates a stronger extractant. Research has established a clear trend in extraction strength based on the substituent at the 3-position. core.ac.uk
Table 1: Relative Extraction Strength of 3-Substituted Salicylaldoximes for Copper(II) This table is based on data for 3-substituted-5-tert-butyl-salicylaldoximes.
| Substituent (at 3-position) | Relative Extraction Strength |
| Bromo (Br) | Strongest |
| Nitro (NO₂) | ↓ |
| Chloro (Cl) | ↓ |
| Methoxy (OMe) | ↓ |
| Methyl (Me) | ↓ |
| Hydrogen (H) | ↓ |
| tert-Butyl (tBu) | Weakest |
This trend highlights the significant enhancement provided by the bromo substituent. The strong electron-withdrawing nature of bromine increases the acidity of the phenolic proton, while its ability to participate in buttressing the intramolecular hydrogen bond contributes to the formation of a more stable copper complex. core.ac.uk This leads to a more efficient extraction of copper at lower pH values compared to ligands with less electron-withdrawing or sterically hindering groups. core.ac.uk
Potential in Catalysis and New Material Development
While the primary research focus for this compound has been in hydrometallurgy, its chemical structure suggests potential applications in other advanced fields such as catalysis and materials science.
Oximes are a class of compounds derived from aldehydes or ketones reacting with hydroxylamine (B1172632), and they are structurally related to Schiff bases. Metal complexes of Schiff bases are widely recognized for their catalytic activities in a variety of chemical reactions. scispace.com These complexes can catalyze reactions such as oxygenation, hydrolysis, and electro-reduction. scispace.com Given that this compound readily forms complexes with transition metals like copper, it is plausible that these complexes could exhibit catalytic properties. The presence of the bromo and hydroxyl groups could further modulate the electronic and steric properties of the metal center, potentially leading to novel catalytic activities.
Q & A
Q. What are the optimized synthetic routes for preparing (E)-5-bromo-2-hydroxybenzaldehyde oxime, and how can purity be ensured?
The compound is typically synthesized by condensing 5-bromo-2-hydroxybenzaldehyde with hydroxylamine under reflux in ethanol. Key steps include:
- Refluxing the aldehyde with hydroxylamine hydrochloride in ethanol for 2–3 hours .
- Cooling the mixture to room temperature to precipitate the product, followed by filtration and washing with cold ethanol to remove unreacted reagents .
- Purity is confirmed via melting point analysis and thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane (1:3) as the mobile phase.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identifies the oxime (C=N) stretch near 1620–1640 cm⁻¹ and hydroxyl (O–H) vibrations at 3200–3400 cm⁻¹ .
- NMR Spectroscopy :
- ¹H NMR : A singlet at δ ~8.2 ppm corresponds to the oxime proton (HC=N–OH). Aromatic protons appear as multiplets in δ 6.8–7.5 ppm, with deshielding due to bromine .
- ¹³C NMR : The aldehyde carbon (C=O) is absent, replaced by a C=N signal at δ ~150 ppm .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular geometry and hydrogen-bonding interactions of this compound?
- Single-crystal X-ray diffraction (SCXRD) reveals planarity deviations (e.g., N–H and O–H groups show displacements up to 0.135 Å) and hydrogen-bond motifs .
- Hydrogen atoms are refined using SHELXL:
- O–H and N–H positions are located via difference Fourier maps and constrained with and , respectively .
Q. What strategies are employed to resolve contradictions in reported hydrogen-bonding parameters across studies?
- Compare thermal displacement parameters () and bond distances. For example, N–H···S bond lengths in related thiosemicarbazones range from 3.35–3.45 Å; outliers may indicate disordered H-atom placement or thermal motion .
- Validate data using high-resolution (<1.0 Å) datasets and multipole refinement models (e.g., Hirshfeld Atom Refinement) to reduce systematic errors .
Q. How can this compound be utilized in designing metal complexes?
- The oxime acts as a bifunctional ligand (N,O-donor). Methodology includes:
- Reacting with transition metal salts (e.g., Cu(II), Ni(II)) in methanol/water under nitrogen to prevent oxidation .
- Monitoring complexation via UV-Vis (d-d transitions) and ESI-MS for molecular ion peaks .
Q. What computational methods support mechanistic studies of oxime reactivity?
- Density Functional Theory (DFT) : Models intramolecular proton transfer barriers (e.g., oxime → nitroso tautomerism) using B3LYP/6-311++G(d,p) basis sets .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., ethanol vs. water) on reaction pathways, highlighting hydrogen-bond stabilization of intermediates .
Methodological Guidance
Q. How should SHELX software be applied for refining crystal structures of oxime derivatives?
- SHELXL :
- Use
AFIX 147for constraining NH and OH groups during refinement . - Validate data-to-parameter ratios (>10:1) to avoid overfitting .
Q. What protocols ensure reproducibility in oxime synthesis and analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
